molecular formula C19H26N2O4S B2758627 N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 953230-78-9

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No. B2758627
CAS RN: 953230-78-9
M. Wt: 378.49
InChI Key: HKVANNJOCFYZGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

The scientific research applications of compounds structurally related to N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide have been explored in various studies. One such study conducted by Kaya et al. (2016) focused on the quantum chemical and molecular dynamic simulation studies to predict the inhibition efficiencies of piperidine derivatives on the corrosion of iron. This research highlights the potential application of these compounds in corrosion inhibition, providing insights into their adsorption behaviors on metal surfaces and their reactivity parameters (Kaya et al., 2016).

Synthesis and Structural Characterization of Methylbenzenesulfonamide CCR5 Antagonists

Research conducted by Cheng De-ju (2015) delves into the synthesis and structural characterization of methylbenzenesulfonamide as CCR5 antagonists. This study underscores the increasing interest in methylbenzenesulfonamide derivatives due to their potential as targeting preparations in the prevention of human HIV-1 infection. The findings point towards the application of these compounds in drug development, demonstrating their relevance in medical and pharmaceutical research (Cheng De-ju, 2015).

Solid-State Characterization and Potential API for Dementia Treatment

Pawlak et al. (2021) report on the structural investigation of AND-1184, a compound with a chemical name related to N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide, and its potential as an Active Pharmaceutical Ingredient (API) for the treatment of dementia. The study presents detailed solid-state characterization, including single-crystal X-ray and solid-state NMR, illustrating the compound's structure and its dynamics, which are crucial for its application in dementia therapy (Pawlak et al., 2021).

Anticancer Activity of Benzenesulfonamide Derivatives

Anuj Kumar et al. (2015) explored the microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules, evaluating their anticancer activity. This research signifies the therapeutic potential of benzenesulfonamide derivatives in cancer treatment, providing a foundation for the development of novel anticancer agents (Anuj Kumar et al., 2015).

Future Directions

The future research directions for this compound could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. This could provide valuable information for potential applications in fields such as medicinal chemistry .

properties

IUPAC Name

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4S/c1-15-5-6-18(24-2)19(12-15)26(22,23)20-13-16-7-9-21(10-8-16)14-17-4-3-11-25-17/h3-6,11-12,16,20H,7-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVANNJOCFYZGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.